molecular formula C20H20ClN3O2S B2704442 N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-72-1

N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2704442
CAS RN: 851131-72-1
M. Wt: 401.91
InChI Key: JUNSJMYPCJUHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Derivatives in Herbicide Action

Chloroacetamide derivatives, such as alachlor and metolachlor, are extensively studied for their use as pre-emergent or early post-emergent herbicides. These compounds control annual grasses and broad-leaved weeds in various crops by inhibiting fatty acid synthesis in plants. Research by Weisshaar and Böger (1989) demonstrates the mechanism of action of chloroacetamides like alachlor in inhibiting fatty acid synthesis in green algae, providing a basis for understanding how similar compounds could affect plant metabolism Weisshaar & Böger, 1989.

Comparative Metabolism of Chloroacetamide Herbicides

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offer insights into the metabolic pathways and potential toxicity of these compounds. Coleman et al. (2000) explored the metabolism of acetochlor and other herbicides, suggesting a complex activation pathway leading to carcinogenic products. This research highlights the importance of understanding the metabolic fate of chloroacetamide derivatives in humans and animals Coleman et al., 2000.

Anticonvulsant Activity of Imidazole Derivatives

The anticonvulsant properties of imidazole derivatives have been studied, with compounds exhibiting significant activity against seizures induced by maximal electroshock. Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives and identified the most active compounds, indicating the potential therapeutic applications of imidazole-containing compounds Aktürk et al., 2002.

Synthesis and Anticancer Activity

Research on the synthesis of imidazole- and thiazole-containing acetamide derivatives explores their anticancer activities. Duran and Demirayak (2012) investigated the anticancer activities of synthesized compounds against a panel of human tumor cell lines. Some compounds exhibited reasonable activity, especially against melanoma-type cell lines, underscoring the potential of similar derivatives in cancer research Duran & Demirayak, 2012.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-13-5-4-6-17(14(13)2)24-10-9-22-20(24)27-12-19(25)23-16-11-15(21)7-8-18(16)26-3/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNSJMYPCJUHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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